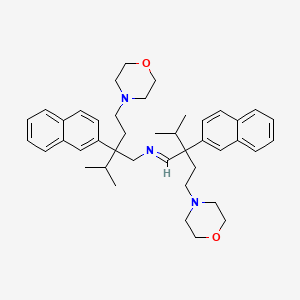
Morpholine, 4,4'-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- is a complex organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its versatile applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- typically involves the dehydration of diethanolamine with concentrated sulfuric acid . This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions: Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both amine and ether functional groups .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, strong oxidizers, and metals . The reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is employed in the study of enzyme mechanisms and protein interactionsIn industry, it is used in the production of rubber, optical brighteners, and as a solvent in the fiber industry .
Mecanismo De Acción
The mechanism of action of Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- involves its interaction with various molecular targets and pathways. The compound’s amine and ether functional groups allow it to participate in a range of biochemical reactions, influencing enzyme activity and protein function .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- include other morpholine derivatives such as diethylenimide oxide, 1,4-oxazinane, and tetrahydro-1,4-oxazine .
Uniqueness: What sets Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications in research and industry .
Propiedades
Número CAS |
33310-70-2 |
|---|---|
Fórmula molecular |
C42H55N3O2 |
Peso molecular |
633.9 g/mol |
Nombre IUPAC |
3-methyl-N-[3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-2-ylbutyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-2-ylbutan-1-imine |
InChI |
InChI=1S/C42H55N3O2/c1-33(2)41(17-19-44-21-25-46-26-22-44,39-15-13-35-9-5-7-11-37(35)29-39)31-43-32-42(34(3)4,18-20-45-23-27-47-28-24-45)40-16-14-36-10-6-8-12-38(36)30-40/h5-16,29-31,33-34H,17-28,32H2,1-4H3 |
Clave InChI |
PSZMAIHBKOXRGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(C3=CC4=CC=CC=C4C=C3)C(C)C)C5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


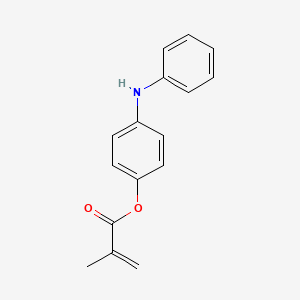
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

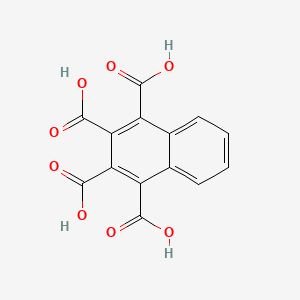
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
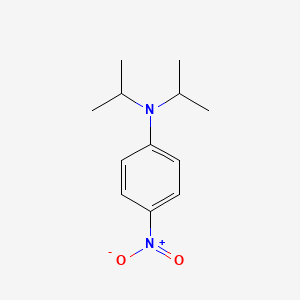
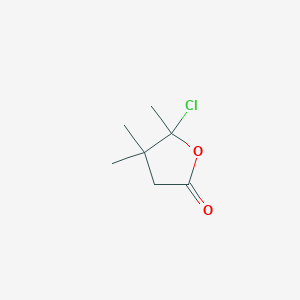


![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
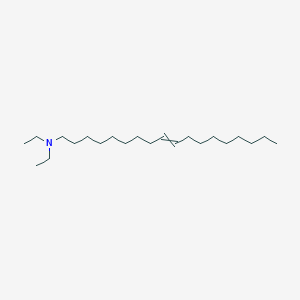
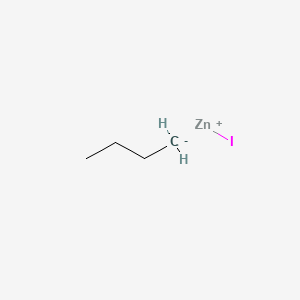
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
